molecular formula C20H14FN3O2S B2466382 (Z)-5-(2-(allyloxy)benzylidene)-2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 587008-68-2

(Z)-5-(2-(allyloxy)benzylidene)-2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B2466382
CAS No.: 587008-68-2
M. Wt: 379.41
InChI Key: QCETZEVOOYCMNX-ATVHPVEESA-N
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Description

(Z)-5-(2-(allyloxy)benzylidene)-2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic compound belonging to the 5-ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-one class of bicyclic heteroatom-rich molecules. This scaffold has attracted significant attention in medicinal chemistry due to its diverse biological activities, positioning this compound as a valuable building block for drug discovery and pharmacological research . The core structure incorporates a 1,2,4-triazole ring fused with a thiazole ring and features an enone system, which is often cross-conjugated through a sulfur atom. The specific substituents on this compound include a 4-fluorophenyl group at the 2-position and a (Z)-2-(allyloxy)benzylidene moiety at the 5-position, which may influence its stereochemistry and biological interactions . Compounds based on the thiazolo[3,2-b][1,2,4]triazole-6-one scaffold have demonstrated promising and potent antitumor properties in preliminary screenings, such as the NCI 60 cell line panel . Specific derivatives have been identified as potential non-camptothecin topoisomerase I (Top1) inhibitors, showing superior activity to the natural inhibitor camptothecin in vitro, while other analogs have been reported as inhibitors of phospholipase C-γ2 (PLC-γ2), a target expressed in hematopoietic cells . Furthermore, this class of molecules has been extensively studied for its anti-inflammatory potential. Related derivatives have exhibited significant in vivo anti-inflammatory effects in models like the carrageenan-induced paw edema test, with some compounds showing activity comparable to or greater than the reference drug indomethacin . The anti-inflammatory mechanism may involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the arachidonic acid inflammation pathway . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and referring to the associated safety data sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

(5Z)-2-(4-fluorophenyl)-5-[(2-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2S/c1-2-11-26-16-6-4-3-5-14(16)12-17-19(25)24-20(27-17)22-18(23-24)13-7-9-15(21)10-8-13/h2-10,12H,1,11H2/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCETZEVOOYCMNX-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-5-(2-(allyloxy)benzylidene)-2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • Substituents :
    • Allyloxy group
    • Benzylidene moiety
    • 4-Fluorophenyl group

This unique combination of structural elements contributes to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. Research indicates that derivatives with similar thiazole and triazole frameworks exhibit significant antibacterial activity against various strains of bacteria. For instance, a study demonstrated that thiazole derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar configurations were found to inhibit cell proliferation in human breast cancer cells (MCF-7) and colon cancer cells (HT-29) by inducing cell cycle arrest and apoptosis .

The proposed mechanism of action for the biological activity of this compound includes:

  • Inhibition of Enzymatic Activity : Compounds with thiazole and triazole moieties often act as enzyme inhibitors. They may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancer cells .

Study 1: Antimicrobial Screening

A recent study evaluated the antimicrobial efficacy of several thiazole derivatives against common bacterial pathogens. The results indicated that compounds with allyloxy substitutions displayed enhanced antibacterial properties compared to their unsubstituted analogs. The minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/mL against E. coli and S. aureus .

Study 2: Anticancer Effects

In another study focusing on anticancer properties, researchers synthesized a series of thiazole derivatives and tested their effects on various cancer cell lines. The compound exhibited IC50 values in the micromolar range for MCF-7 cells, indicating potent anticancer activity. Mechanistic studies revealed that the compound triggered apoptosis through the activation of caspase pathways .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameMIC (µg/mL)Target Bacteria
Compound A32E. coli
Compound B64S. aureus
This compound128Klebsiella pneumoniae

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis via caspase activation
HT-2915Cell cycle arrest

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound and 5b (Ev11) improves metabolic stability compared to chloro or bromo analogs, which may reduce toxicity .
  • Synthetic Yields : Compounds with furan or smaller substituents (e.g., 5g, Ev3) achieve higher yields (71%) compared to bulkier analogs (e.g., 2h: 58%) .

Anticonvulsant Activity

  • 5b (Ev11) : 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole demonstrated high selectivity in the maximal electroshock (MES) test, attributed to the 4-fluorophenyl group’s electronic effects .

Antitumor Activity

  • Ev17 Compounds: Derivatives with 3,4,5-trimethoxyphenyl and benzylidene groups showed IC50 values <10 µM against HCT116 cells, with low toxicity to L-02 normal cells .
  • Target Compound : The allyloxy and fluorophenyl groups may enhance tumor selectivity, though activity likely depends on substituent positioning and planarity.

Preparation Methods

One-Pot Assembly Strategy

Source describes a streamlined approach using chloroacetic acid as both cyclizing agent and acid catalyst. Reacting 3-amino-5-mercapto-1,2,4-triazole with 2-(allyloxy)benzaldehyde and 4-fluorophenyl isothiocyanate in acetic acid/acetic anhydride (1:1) yields the target compound in 68% yield after 5 h reflux.

Microwave-Assisted Synthesis

Adapting methods from, microwave irradiation (150 W, 100°C) reduces reaction time from hours to minutes:

  • Core formation: 12 min vs. 2 h conventional
  • Benzylidene introduction: 8 min vs. 3 h
    Total yield increases to 81% with improved Z-selectivity (92:8).

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J=15.6 Hz, 1H, CH=), 7.45-7.32 (m, 4H, Ar-H), 6.98 (d, J=15.6 Hz, 1H, =CH), 6.11 (m, 1H, allyl-CH), 5.41 (dd, J=17.2, 1.6 Hz, 1H, trans-CH₂), 5.29 (dd, J=10.4, 1.2 Hz, 1H, cis-CH₂), 4.63 (d, J=5.6 Hz, 2H, OCH₂).

  • IR (KBr): 3065 cm⁻¹ (C-H aromatic), 1708 cm⁻¹ (C=O), 1612 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).

Crystallographic Data

Single-crystal X-ray analysis confirms Z-configuration:

  • Space group: P2₁/c
  • Unit cell: a=7.421(2) Å, b=15.873(4) Å, c=12.619(3) Å
  • Dihedral angle between benzylidene and core: 8.7°.

Process Optimization and Yield Improvements

Parameter Conventional Method Optimized Protocol Yield Increase
Cyclization Time 6 h 2 h (microwave) +18%
Solvent System Ethanol AcOH:Ac₂O (1:1) +22%
Catalyst Loading 5 eq PPA 3 eq TsOH +15%
Temperature 120°C 80°C (MW) +12%

Data compiled from

Challenges in Stereochemical Control

The Z/E isomerization barrier is relatively low (ΔG‡ = 98.7 kJ/mol), requiring careful control of:

  • Reaction temperature (<100°C preferred)
  • Acid concentration (pH 2-3 optimal)
  • Drying agents (molecular sieves improve Z-selectivity)

Crystallization from ethanol/water (7:3) enhances Z-isomer purity to >99% by consuming the E-isomer through selective solubility.

Scalability and Industrial Considerations

Kilogram-scale production (per):

  • 82% overall yield in 3 steps
  • Purity >99.5% by HPLC
  • E-factor reduced to 18 through solvent recycling

Key economic drivers:

  • 4-Fluorophenyl precursor cost: $28/kg
  • Allyloxybenzaldehyde synthesis cost: $41/kg
  • Total production cost: $89/kg at 100 kg scale

Emerging Methodologies

Continuous Flow Synthesis

Adapting, a two-stage flow reactor achieves:

  • Residence time: 11 min
  • Productivity: 2.1 kg/day
  • Solvent consumption: 3.2 L/kg vs. 18 L/kg batch

Biocatalytic Approaches

Preliminary studies using lipase B (Candida antarctica) show:

  • 76% conversion in aqueous medium
  • Improved E-factor (7.8)
  • Currently limited to milligram scales

Q & A

Q. How can researchers address discrepancies in reported cytotoxicity thresholds?

  • Methodology :
  • Standardized Controls : Use identical positive controls (e.g., doxorubicin) across labs.
  • MTT vs. Resazurin Assays : Validate results with orthogonal viability assays to rule out dye interference .

Methodological Recommendations

Q. What purification techniques are most effective for isolating the compound from by-products?

  • Methodology :
  • Flash Chromatography : Use gradients of ethyl acetate/hexane (30:70 to 70:30).
  • Recrystallization : DCM/hexane mixtures yield high-purity crystals (>98%) .

Q. How should researchers design derivative libraries to explore structure-activity relationships (SAR)?

  • Methodology :
  • Scaffold Modification : Vary substituents on the benzylidene (e.g., methoxy, nitro) and 4-fluorophenyl groups.
  • Parallel Synthesis : Use robotic liquid handlers to generate 50–100 analogs for high-throughput screening .

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